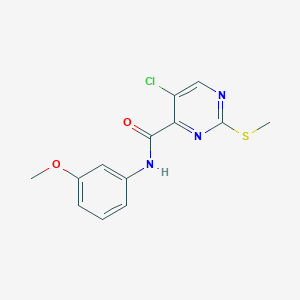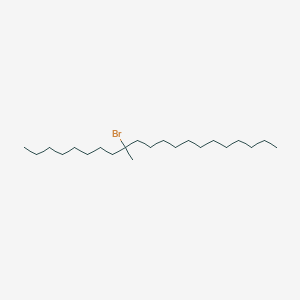
9-Bromo-9-methylhenicosane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Bromo-9-methylhenicosane is an organic compound with the molecular formula C22H45Br. It is a brominated alkane, where a bromine atom is attached to the 9th carbon of a 9-methylhenicosane chain. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-Bromo-9-methylhenicosane typically involves the bromination of 9-methylhenicosane. This can be achieved through a free radical halogenation reaction, where bromine (Br2) is used as the brominating agent. The reaction is initiated by heat or light, which generates bromine radicals that react with the 9-methylhenicosane to form this compound .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and concentration of reactants, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
9-Bromo-9-methylhenicosane can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), to form different derivatives.
Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different products, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH) for hydroxylation and ammonia (NH3) for amination.
Elimination Reactions: Strong bases like potassium tert-butoxide (KOtBu) are often used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed
Substitution Reactions: Hydroxylated or aminated derivatives.
Elimination Reactions: Alkenes.
Oxidation Reactions: Alcohols, ketones, or carboxylic acids.
Reduction Reactions: Alkanes or alcohols.
Wissenschaftliche Forschungsanwendungen
9-Bromo-9-methylhenicosane has various applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving membrane interactions due to its hydrophobic nature.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 9-Bromo-9-methylhenicosane involves its reactivity as a brominated alkane. The bromine atom can participate in various chemical reactions, such as nucleophilic substitution or elimination, leading to the formation of different products. The molecular targets and pathways involved depend on the specific reactions and conditions used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9-Bromocotarnine: Another brominated compound with different structural features and applications.
Bromomalonic Dialdehyde: A compound with similar bromine functionality but different reactivity and applications.
Uniqueness
9-Bromo-9-methylhenicosane is unique due to its long alkane chain and the specific position of the bromine atom. This structure imparts distinct physical and chemical properties, making it valuable in various research and industrial applications.
Eigenschaften
Molekularformel |
C22H45Br |
|---|---|
Molekulargewicht |
389.5 g/mol |
IUPAC-Name |
9-bromo-9-methylhenicosane |
InChI |
InChI=1S/C22H45Br/c1-4-6-8-10-12-13-14-15-17-19-21-22(3,23)20-18-16-11-9-7-5-2/h4-21H2,1-3H3 |
InChI-Schlüssel |
RWAJHAAFLYOGPS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCC(C)(CCCCCCCC)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-methyl-2-(1-tosyl-1H-benzo[d]imidazol-2-yl)-2,3-dihydropyridin-4(1H)-one](/img/structure/B13351838.png)
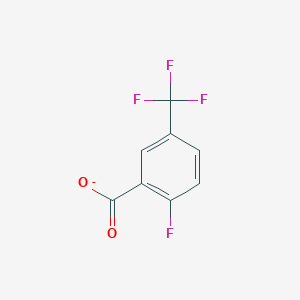
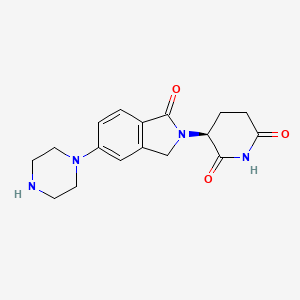
![3-([1,4'-Bipiperidin]-1'-yl)-3-oxopropanenitrile](/img/structure/B13351859.png)

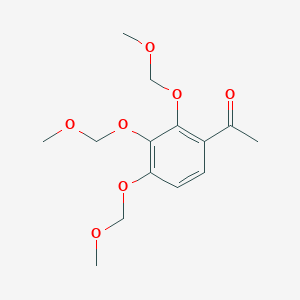
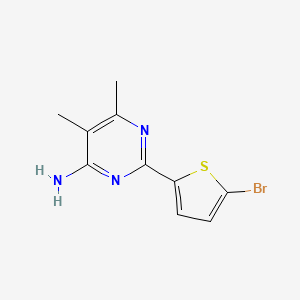
![6-[(4-Chlorophenoxy)methyl]-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13351867.png)
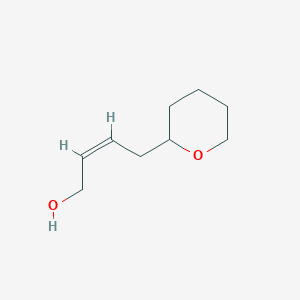

![(3-(Furan-2-ylmethyl)-3H-imidazo[4,5-b]pyridin-2-yl)methanamine](/img/structure/B13351894.png)
![(S)-3-Chloro-7-prolyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B13351899.png)
